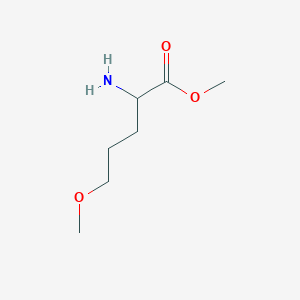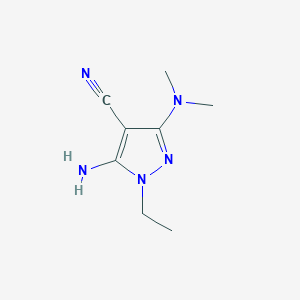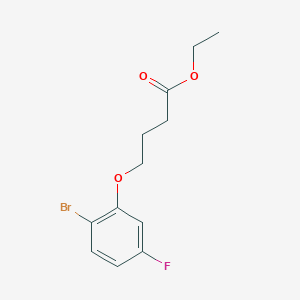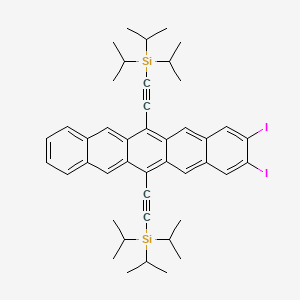![molecular formula C9H14N4 B13336210 2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B13336210.png)
2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The structure of this compound includes a pyrrolo[3,4-d]pyrimidine core with an isopropyl group attached, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the construction of the pyrrolo[3,4-d]pyrimidine core followed by the introduction of the isopropyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with isopropylamine in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrrolo[3,4-d]pyrimidine oxide, while reduction could produce a more saturated derivative.
科学的研究の応用
2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent .
類似化合物との比較
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: A related compound with anti-proliferative properties against leukemia cell lines.
Uniqueness
2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
特性
分子式 |
C9H14N4 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
2-propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H14N4/c1-5(2)9-12-7-4-11-3-6(7)8(10)13-9/h5,11H,3-4H2,1-2H3,(H2,10,12,13) |
InChIキー |
NDPFEQSIBBHBAY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=C(CNC2)C(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13336130.png)

![2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B13336140.png)


![4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13336170.png)
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13336172.png)

![8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13336180.png)





